molecular formula C11H5F2N3O B2574643 3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile CAS No. 303146-93-2

3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile

Cat. No. B2574643
CAS RN: 303146-93-2
M. Wt: 233.178
InChI Key: WZGAASRNSHMHLH-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research, especially in the field of pharmaceuticals. It has a molecular formula of C11H5F2N3O and a molecular weight of 233.178 .


Molecular Structure Analysis

The molecular structure of 3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile consists of a pyrazine ring attached to a difluorophenoxy group and a carbonitrile group . The exact structural details are not available in the searched resources.

Scientific Research Applications

Drug Discovery

Pyrazine and phenazine heterocycles, which include “3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile”, have been used as platforms for drug discovery . These compounds demonstrate biological activities relevant to the treatment of disease . For example, Favipiravir, an antiviral medication, was synthesized using a synthetic route that involved 3,6-dichloropyrazine-2-carbonitrile .

Total Synthesis

These heterocycles have interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches . This makes them valuable in the field of total synthesis, which involves the production of complex organic molecules from simple starting materials .

Synthetic Methodologies

Pyrazine and phenazine heterocycles have been the focal point of advances in synthetic methods . This means that they can be used to develop new techniques and strategies for creating complex chemical structures .

Chemical Biology

These heterocycles have been used in the field of chemical biology . This involves the application of chemical techniques, tools, and methods to the study of biological systems .

Medicinal Chemistry

Pyrazine and phenazine heterocycles have shown potential therapeutic value, including several clinically used agents . This makes them valuable in the field of medicinal chemistry, which involves the design and synthesis of therapeutic agents .

Drug Discovery for Tuberculosis Treatment

In a study, hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were conceptualized and synthesized . These compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay . This suggests that “3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile” could potentially be used in the development of new treatments for tuberculosis.

properties

IUPAC Name

3-(2,4-difluorophenoxy)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F2N3O/c12-7-1-2-10(8(13)5-7)17-11-9(6-14)15-3-4-16-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGAASRNSHMHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile

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